molecular formula C22H21ClN4O B7705670 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide

Cat. No. B7705670
M. Wt: 392.9 g/mol
InChI Key: KAHXPRKZNDUNNR-UHFFFAOYSA-N
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Description

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . It has a molecular weight of 426.437 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .


Chemical Reactions Analysis

The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .

Future Directions

The research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines has been ongoing for over 100 years . The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown . This suggests that there could be future research directions in these areas.

properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-3-4-10-27-21-18(13-15-9-8-14(2)11-19(15)24-21)20(26-27)25-22(28)16-6-5-7-17(23)12-16/h5-9,11-13H,3-4,10H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHXPRKZNDUNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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